molecular formula C18H20N2O5 B2996707 methyl 1-(1,3-benzodioxol-5-ylmethyl)-3-[(Z)-(dimethylamino)methylidene]-5-methyl-2-oxo-1,2-dihydro-3H-pyrrole-4-carboxylate CAS No. 477871-91-3

methyl 1-(1,3-benzodioxol-5-ylmethyl)-3-[(Z)-(dimethylamino)methylidene]-5-methyl-2-oxo-1,2-dihydro-3H-pyrrole-4-carboxylate

Cat. No. B2996707
CAS RN: 477871-91-3
M. Wt: 344.367
InChI Key: KJLUJUODUYDSCX-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(1,3-benzodioxol-5-ylmethyl)-3-[(Z)-(dimethylamino)methylidene]-5-methyl-2-oxo-1,2-dihydro-3H-pyrrole-4-carboxylate is a useful research compound. Its molecular formula is C18H20N2O5 and its molecular weight is 344.367. The purity is usually 95%.
BenchChem offers high-quality methyl 1-(1,3-benzodioxol-5-ylmethyl)-3-[(Z)-(dimethylamino)methylidene]-5-methyl-2-oxo-1,2-dihydro-3H-pyrrole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 1-(1,3-benzodioxol-5-ylmethyl)-3-[(Z)-(dimethylamino)methylidene]-5-methyl-2-oxo-1,2-dihydro-3H-pyrrole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Systems

The compound is a key precursor in the synthesis of a wide range of heterocyclic systems. For example, it has been utilized in the creation of pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles, showcasing its versatility as a building block for constructing complex molecular architectures (Pizzioli et al., 1998). These heterocyclic compounds find extensive applications in pharmaceuticals, agrochemicals, and materials science, highlighting the compound's significant contribution to various scientific fields.

Development of Novel Chemical Structures

Another significant application of this compound is in the development of new chemical structures with potential biological activities. For instance, it has been involved in the synthesis of triazafulvalene systems, a novel chemical entity, through intricate chemical transformations (Uršič et al., 2010). These new chemical structures open avenues for further research in medicinal chemistry, particularly in the search for new therapeutic agents.

Pharmaceutical Research and Development

In pharmaceutical research, derivatives of this compound have been explored for their potential as calcium channel activators, presenting a new class of compounds that could modulate calcium channels differently from existing drugs (Baxter et al., 1993). This research underlines the compound's role in the development of novel pharmacological tools that could lead to new treatments for diseases related to calcium channel dysfunctions.

properties

IUPAC Name

methyl (4Z)-1-(1,3-benzodioxol-5-ylmethyl)-4-(dimethylaminomethylidene)-2-methyl-5-oxopyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-11-16(18(22)23-4)13(9-19(2)3)17(21)20(11)8-12-5-6-14-15(7-12)25-10-24-14/h5-7,9H,8,10H2,1-4H3/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLUJUODUYDSCX-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CN(C)C)C(=O)N1CC2=CC3=C(C=C2)OCO3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(/C(=C/N(C)C)/C(=O)N1CC2=CC3=C(C=C2)OCO3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-(1,3-benzodioxol-5-ylmethyl)-3-[(Z)-(dimethylamino)methylidene]-5-methyl-2-oxo-1,2-dihydro-3H-pyrrole-4-carboxylate

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